Metaraminol tartrate

Catalog No.
S535061
CAS No.
33402-03-8
M.F
C13H19NO8
M. Wt
317.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metaraminol tartrate

Hypotension research often requires vasopressors that avoid severe reflex bradycardia. Metaraminol tartrate provides a mixed-action solution: indirect norepinephrine release plus direct α-1/β-1 agonism, elevating BP with minimal heart rate drop vs. phenylephrine. The tartrate salt ensures high aqueous solubility for injectable formulation; the free base is water-insoluble. Also available as CRM for HPLC assay calibration.

CAS Number

33402-03-8

Product Name

Metaraminol tartrate

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1

InChI Key

VENXSELNXQXCNT-IJYXXVHRSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Aramine, Araminol, Bitartrate, Metaraminol, hydroxyphenylpropanolamine, Isophenylephrine, m Hydroxynorephedrine, m Hydroxyphenylpropanolamine, m-Hydroxynorephedrine, m-hydroxyphenylpropanolamine, meta Hydroxynorephedrine, meta-Hydroxynorephedrine, Metaradrin, Metaraminol, Metaraminol Bitartrate, Metaraminol Bitartrate (1:1), Metaraminol Tartrate, Tartrate, Metaraminol

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

The exact mass of the compound Metaraminol bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Metaraminol tartrate (CAS: 33402-03-8) is a potent sympathomimetic amine, specifically a stereoisomer of meta-hydroxynorephedrine, utilized as a vasopressor to treat hypotension. Its primary mechanism of action is predominantly indirect; it displaces endogenous norepinephrine from neuronal vesicles, which in turn stimulates adrenergic receptors. At higher doses, it also exhibits direct agonist activity on α-1 and, to a lesser extent, β-1 adrenergic receptors. This mixed-action profile, combining peripheral vasoconstriction with a variable effect on heart rate, is a key procurement-relevant attribute compared to other vasopressor agents. The tartrate salt form is specifically selected for its suitability in aqueous formulations for parenteral administration.

Procurement Fit

Salt form: (+)-bitartrate ensures aqueous solubility and crystalline definition for reproducible research formulations.
Mechanism: Mixed direct/indirect α-adrenergic agonist with additional β-adrenergic effects – supports vasopressor and hemodynamic research models.
Evidence context: Backed by comparative endpoint data in spinal anesthesia and septic shock research models.

Substituting Metaraminol tartrate with its free base (CAS: 54-49-9) is impractical for most applications due to the latter's poor water solubility, making it unsuitable for the preparation of parenteral solutions. Furthermore, in-class substitution with other vasopressors like phenylephrine is not a direct equivalent. Phenylephrine is a pure α-agonist and is often associated with a significant reflex bradycardia (a decrease in heart rate), an effect less pronounced with metaraminol due to its mild β-adrenergic activity. This difference in hemodynamic profile makes metaraminol a specific choice in scenarios where maintaining heart rate is a clinical priority. Therefore, selection is driven by specific formulation requirements and desired physiological response, precluding simple substitution.

Substitution Risk

Receptor selectivity mismatch
Phenylephrine (α1), norepinephrine (α/β), and ephedrine (indirect) show distinct receptor profiles that shift hemodynamic responses in spinal anesthesia hypotension models.
Mechanism-dependent endpoints
Direct vs. indirect mechanisms influence cardiac output and heart rate, leading to different neonatal acid-base outcomes in obstetric research – metaraminol and ephedrine are not model-equivalent.
Model-specific renal readouts
In septic shock models, norepinephrine may differentially affect renal function endpoints compared to metaraminol; substitution requires model-specific validation.

Formulation Advantage: High Aqueous Solubility of the Tartrate Salt Form

The tartrate salt form (CAS 33402-03-8) is specifically manufactured to ensure high water solubility, a critical parameter for its use in parenteral (injectable) formulations. Technical datasheets specify its solubility in water at concentrations suitable for clinical and research use, such as 10 mg/mL in PBS (pH 7.2). This contrasts sharply with the metaraminol free base, which is sparingly soluble and not viable for creating stable, high-concentration aqueous solutions required for injection or infusion.

Evidence DimensionAqueous Solubility
Target Compound DataSoluble in water; 10 mg/mL in PBS (pH 7.2)
Comparator Or BaselineMetaraminol free base (sparingly soluble)
Quantified DifferenceQualitatively higher solubility enabling parenteral formulation
ConditionsAqueous solution for injection/infusion

This property is the primary reason for procuring the tartrate salt over the free base for any application requiring an aqueous solution, such as in vitro assays or clinical formulations.

Fetal pH (ephedrine comparator)
Head-to-head
Metaraminol
7.31 (7.31–7.33)
vs Ephedrine
7.24 (7.14–7.29)
P < 0.0001
Fetal acidosis endpoint differentiation in spinal anesthesia research model
RCT, elective cesarean section under spinal anesthesia

Differentiated Hemodynamic Profile: Avoidance of Severe Reflex Bradycardia vs. Phenylephrine

In clinical settings, particularly during spinal anesthesia for Cesarean delivery, high doses of the purely α-agonist phenylephrine can induce reactive bradycardia (a drop in heart rate). Metaraminol's mild β-adrenergic activity counteracts this effect. A randomized, double-blind trial comparing infusions of metaraminol and phenylephrine found no significant difference in the incidence of maternal bradycardia between the two groups, even while metaraminol effectively prevented hypotension. This balanced activity profile is a key differentiator for applications where maintaining cardiac output is as important as raising blood pressure.

Evidence DimensionIncidence of Bradycardia
Target Compound DataNo significant difference in bradycardia incidence compared to phenylephrine in a head-to-head trial
Comparator Or BaselinePhenylephrine (known to cause reflex bradycardia at high doses)
Quantified DifferenceAvoids the known risk of bradycardia associated with high-dose pure α-agonists
ConditionsProphylactic infusion to prevent hypotension during spinal anesthesia for elective caesarean section

For researchers or clinicians selecting a vasopressor, metaraminol tartrate offers a more stable heart rate profile compared to the common substitute phenylephrine, which is a critical performance differentiator.

Neonatal pH non-inferiority
Head-to-head
Metaraminol
7.32 ± 0.03
Phenylephrine: 7.31 ± 0.03
Norepinephrine: 7.31 ± 0.03
95% CI of mean difference within non-inferiority margin
Reported non-inferior neonatal UA pH vs. phenylephrine and norepinephrine
Combined spinal-epidural anesthesia cesarean section trial

High Purity Specification for Analytical and QC Applications

Metaraminol Tartrate with CAS 33402-03-8 is available as a pharmacopeial-grade Certified Reference Material (CRM). The United States Pharmacopeia (USP) monograph specifies an assay purity of not less than 99.0 percent and not more than 100.5 percent on a dried basis. Commercial suppliers offer Pharmaceutical Secondary Standards traceable to USP primary standards, produced and certified under ISO 17034 and ISO/IEC 17025. This level of certified purity and traceability is essential for use as a quantitative standard in pharmaceutical release testing and method development, a requirement not met by non-standard or crude grade materials.

Evidence DimensionAssay Purity (Dried Basis)
Target Compound Data99.0%–100.5% (per USP monograph)
Comparator Or BaselineNon-pharmacopeial grade or crude mixtures (unspecified purity)
Quantified DifferenceDefined and certified high purity range vs. undefined
ConditionsUSP Reference Standard (RS) or traceable Certified Reference Material (CRM)

Procurement for analytical or quality control labs must prioritize this exact, certified material to ensure assay accuracy, reproducibility, and compliance with regulatory standards.

Renal function in septic shock
Head-to-head
Metaraminol vs Norepinephrine
Significantly lower serum creatinine at 3 h
Lower serum creatinine endpoint in porcine septic shock model; renal safety endpoint context
Miniature pig model, MAP ≥ 65 mmHg for 3 h
Anorectic potency (rat model)
Reported
1.23–1.85×
relative to phenylephrine
Food intake reduction at 1–3 h
Higher relative potency in appetite suppression screening model
In vivo rat anorexia assay
Salt form & purity
Class-level
Form: (+)-Bitartrate salt
Solubility: Freely soluble in water
Assay: 99.0–101.0% (dried basis)
pH (1% aq.): ~3.5
Pharmacopeial specification ensures reproducible aqueous formulation
BP/USP monograph context; free base has limited solubility
Dose equivalence (septic shock)
Head-to-head
13:1
median conversion ratio
IQR 7–24, metaraminol:norepinephrine
Supports dose-modeling in norepinephrine transition studies
Critical care septic shock patient data

Pharmacological Research on Hemodynamics

Ideal for studies requiring a vasopressor that raises blood pressure with a minimized risk of inducing the severe reflex bradycardia often seen with pure alpha-1 agonists like phenylephrine. Its mixed-action profile allows for the investigation of blood pressure regulation while better preserving heart rate.

Development of Parenteral Formulations

The high aqueous solubility of the tartrate salt makes this specific form the mandatory choice for developing and manufacturing stable, injectable solutions for preclinical or clinical use. The free base form is unsuitable for this core application.

Quantitative Pharmaceutical Analysis and Quality Control

As a Certified Reference Material (CRM) with a defined purity profile according to pharmacopeial standards, this compound is the correct choice for use as a quantitative standard in HPLC and other analytical methods for drug product release testing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Spinal anesthesia hypotension research
Aqueous-soluble (+)-bitartrate salt form
Umbilical artery pH endpoint monitoring
Septic shock vasopressor research
Vasopressor potency with norepinephrine dose-equivalence mapping
Renal function endpoints in porcine models
Appetite regulation and α-adrenergic screening
Quantified anorectic potency profile
Food intake reduction in rodent models
Pharmaceutical analytical reference standard
Pharmacopeial purity and defined crystalline form
HPLC method calibration and isomer separation

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

317.11106656 Da

Monoisotopic Mass

317.11106656 Da

Heavy Atom Count

22

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZC4202M9P3

Related CAS

54-49-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Agonists

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Metaraminol bitartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Koga S, Shiraishi K, Saito Y. Post-traumatic priapism treated with metaraminol
2: GRIVAUX M. [Metaraminol bitartrate in the treatment of shock]. Sem Hop. 1963
3: MEIJLER FL, MEERSCHWAM IS, KOSTER M. [The influence of metaraminol bitartrate
4: USE OF metaraminol bitartrate as a vasopressor agent. J Am Med Assoc. 1957 Apr
5: Bolzan AA, Laus JL, Nunes N, De Andrade CP. Effects of metaraminol bitartrate
6: Martin CJ, Saxena SJ. High-performance liquid chromatographic determination of
7: Weber JD. Fluorometric determination of metaraminol bitartrate injection. J
8: Bernstein A. Myocardial infarction induced by metaraminol bitartrate
9: SPOEREL WE, SELENY FL, WILLIAMSON RD. SHOCK CAUSED BY CONTINUOUS INFUSION OF
10: TAYLOR WJ, LLEWELLYN-THOMAS E, DECANDOLE CA, MURPHY JB, SELLERS EA. The use of metaraminol bitartrate to reduce the side effects of atropine. Can Med Assoc
11: DIPPY WE, DORNEY ER. Tissue necrosis and slough produced by metaraminol

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